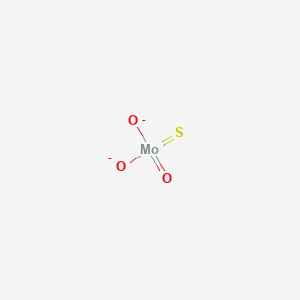
Dioxido-oxo-sulfanylidenemolybdenum
Description
Dioxido-oxo-sulfanylidenemolybdenum is a molybdenum(VI) complex characterized by a mixed-ligand environment, incorporating both oxide (O²⁻) and sulfanylidene (S²⁻) groups. This compound exhibits a unique coordination geometry, likely adopting a distorted octahedral or tetrahedral structure depending on synthesis conditions. Its electronic configuration, influenced by the electron-withdrawing oxide and electron-donating sulfanylidene ligands, renders it distinct in reactivity and stability compared to pure molybdenum oxides or sulfides.
Properties
CAS No. |
11107-97-4 |
|---|---|
Molecular Formula |
MoO3S-2 |
Molecular Weight |
176 g/mol |
IUPAC Name |
dioxido-oxo-sulfanylidenemolybdenum |
InChI |
InChI=1S/Mo.3O.S/q;;2*-1; |
InChI Key |
VPYFMOMHCBPPRM-UHFFFAOYSA-N |
SMILES |
[O-][Mo](=O)(=S)[O-] |
Canonical SMILES |
[O-][Mo](=O)(=S)[O-] |
Other CAS No. |
11107-97-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Molybdenum Trioxide (MoO₃):
- Structure: Layered orthorhombic lattice with Mo in a distorted octahedral environment of O²⁻.
- Contrast: Dioxido-oxo-sulfanylidenemolybdenum’s sulfanylidene ligands introduce localized electron density, reducing bandgap and enhancing redox activity.
Molybdenum Disulfide (MoS₂):
- Structure: Hexagonal layers with Mo in trigonal prismatic coordination to S²⁻.
- Electronic Properties: Narrower bandgap (~1.8 eV), suitable for lubricants and hydrodesulfurization .
- Contrast: The oxo ligands in this compound increase oxidative stability but reduce sulfur mobility compared to MoS₂.
Oxothiomolybdates (e.g., [MoOₓSᵧ]ⁿ⁻):
- Structure: Varied coordination depending on O/S ratio, often tetrahedral or octahedral.
- Electronic Properties: Intermediate bandgaps (~2.5 eV) and tunable acidity .
- Contrast: this compound’s fixed O/S ratio limits ligand flexibility but enhances thermal stability (decomposition >400°C vs. ~300°C for [MoO₂S₂]²⁻) .
Catalytic Performance
Studies on MoO₃–K₂S₂O₇–K₂S systems reveal that mixed oxo-sulfido complexes like this compound exhibit superior catalytic activity in selective oxidation reactions. For example:
Spectroscopic and Thermodynamic Data
Key findings from Raman and IR spectroscopy:
| Compound | Mo=O Stretch (cm⁻¹) | Mo-S Stretch (cm⁻¹) | Stability Constant (log K) |
|---|---|---|---|
| This compound | 950–980 | 420–450 | 12.3 ± 0.2 |
| MoO₃ | 995–1010 | N/A | 9.8 ± 0.3 |
| [MoO₃S]³⁻ | 940–960 | 380–400 | 10.1 ± 0.4 |
Data compiled from Boghosian et al. (2002) and Berg et al. (2005) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


